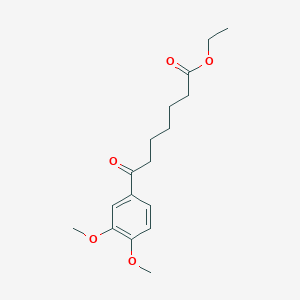

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-14(18)13-10-11-15(20-2)16(12-13)21-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMPDMJZKOMAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645825 | |

| Record name | Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-56-0 | |

| Record name | Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(3,4-dimethoxyphenyl)-7-hydroxyheptanoate.

Substitution: 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid and ethanol.

Scientific Research Applications

Synthesis and Production

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate is synthesized through the esterification of 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol, typically using an acid catalyst such as sulfuric or hydrochloric acid. Industrially, continuous flow processes and solid acid catalysts can enhance efficiency and yield during production.

Scientific Research Applications

1. Organic Synthesis:

- This compound serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and hydrolysis.

2. Biological Studies:

- This compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. The hydrolysis of its ester group releases the active form, 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, which may interact with enzymes and influence biochemical processes.

3. Medicinal Chemistry:

- Preliminary studies suggest potential anticancer properties, with compounds similar to this showing cytotoxic effects against various cancer cell lines. The mechanism may involve inducing cell cycle arrest and modulating enzyme activity.

Case Studies and Research Findings

Recent literature has documented various studies focusing on the biological implications of this compound:

- Cytotoxicity Assays: Compounds related to this structure demonstrated effective inhibition of cell proliferation in non-small-cell lung carcinoma (NSCLC) cell lines.

- Mechanistic Insights: Flow cytometry analyses indicated potential pathways through which these compounds exert their effects on cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, which can then participate in various biochemical pathways. The keto group may also play a role in its reactivity, facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Substituent Position Variations on the Phenyl Ring

The position of methoxy groups on the phenyl ring significantly influences physicochemical properties and reactivity. Key analogs include:

Research Findings :

- Synthetic Accessibility: Ethyl 7-oxoheptanoate derivatives are typically synthesized via oxidation of cycloheptanone intermediates using agents like potassium persulfate, followed by esterification .

- Reactivity : The 3,4-dimethoxy substitution (as in the target compound) is electron-rich, favoring electrophilic aromatic substitution reactions. In contrast, 2,6-dimethoxy analogs exhibit steric constraints that limit reactivity .

Functional Group Variations

Substitution of methoxy groups with halogens or alkyl chains alters electronic and steric profiles:

Research Findings :

Functionalized Chain Modifications

Variations in the aliphatic chain or additional functional groups:

Research Findings :

- Synthetic Utility : The 4,7-dioxo derivative (CAS 1188265-06-6) is a versatile intermediate for synthesizing polyfunctionalized compounds via ketone-based reactions .

Gaps and Limitations

- Toxicity Data: Limited information exists on the acute or chronic toxicity of these compounds, as noted for Ethyl 7-(4-biphenyl)-7-oxoheptanoate .

Biological Activity

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C17H24O5

- Molecular Weight: 308.38 g/mol

- Functional Groups:

- Ester group (–COO–)

- Ketone group (C=O)

- Methoxy groups (–OCH3) on the aromatic ring

These functional groups contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its conversion to the active form, 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, through hydrolysis of the ester group. This active form can engage in various biochemical pathways, including:

- Enzyme Interactions: The keto group may facilitate interactions with enzymes, potentially acting as an inhibitor or modulator of enzyme activity.

- Metabolic Pathways: The compound may influence metabolic processes by participating in reactions that alter cellular functions and signaling pathways .

Anticancer Potential

Preliminary studies have indicated that compounds similar to this compound exhibit moderate cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays: Compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation in non-small-cell lung carcinoma (NSCLC) cell lines .

- Mechanism Insights: Flow cytometry analysis revealed that these compounds could induce cell cycle arrest at the G1 phase, suggesting a potential mechanism for their anticancer effects .

Research Applications

This compound has several notable applications in research:

- Synthesis Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules and can be utilized in the production of fine chemicals and agrochemicals.

- Biological Studies: Its role in enzyme-catalyzed reactions provides a basis for studying metabolic pathways and enzyme kinetics.

Case Studies and Research Findings

A review of existing literature reveals several studies focusing on the biological implications of related compounds:

These findings underscore the importance of structural modifications in influencing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via oxidation of a hydroxy precursor. For example, ethyl 7-hydroxyheptanoate derivatives are oxidized using pyridinium chlorochromate (PCC) in dichloromethane, achieving yields >75% under anhydrous conditions . Key factors include solvent choice (e.g., ethanol or methanol for precursor synthesis), temperature control (room temperature for PCC oxidation), and stoichiometric ratios of oxidizing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ketone product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and ester carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm) and ester C-O bonds (~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 322.14 for CHO) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar diarylheptanoids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values, adjusting for solvent effects (e.g., chloroform vs. DMSO) .

- Dynamic Effects : Use 2D NMR (e.g., NOESY) to detect conformational flexibility in the heptanoate chain that may explain peak splitting discrepancies.

- Crystallographic Data : Resolve ambiguities in stereochemistry or substituent positioning via single-crystal X-ray diffraction .

Q. What strategies optimize the stability of this compound during long-term storage or under reactive conditions?

- Methodological Answer :

- Inert Atmosphere : Store under nitrogen/argon to prevent oxidation of the ketone moiety .

- Moisture Control : Add molecular sieves to containers to inhibit ester hydrolysis .

- Light Sensitivity : Use amber glassware to protect the 3,4-dimethoxyphenyl group from photodegradation .

Q. How do electronic effects of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy groups enhance resonance stabilization of the carbonyl, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF) for efficient substitution .

- Steric Considerations : The meta and para methoxy groups may hinder access to the carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do researchers mitigate false positives?

- Methodological Answer :

- Antioxidant Assays : Use DPPH radical scavenging with LC-MS to confirm compound integrity post-assay, ruling out degradation artifacts .

- Cytotoxicity Screening : Perform MTT assays in triplicate, using cisplatin as a positive control and normalizing results to solvent-only controls.

- Enzyme Inhibition : Test against COX-2 or lipoxygenase, pre-incubating the compound with glutathione to assess redox-mediated interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.